molecular formula C18H13Cl2N5O4 B1665885 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide CAS No. 331645-84-2

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide

Katalognummer: B1665885
CAS-Nummer: 331645-84-2
Molekulargewicht: 434.2 g/mol
InChI-Schlüssel: VUBILPOZTRGZJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZ 10417808 is a selective non-peptide inhibitor of caspase-3, a member of the cysteine-aspartic acid protease (caspase) family. Caspase-3 plays a crucial role in the execution phase of cell apoptosis. AZ 10417808 effectively blocks cellular and biochemical features of apoptosis by inhibiting caspase-3 activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AZ 10417808 involves the formation of a quinazoline core structure. The key steps include:

    Formation of the quinazoline ring: This is typically achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents.

    Introduction of functional groups: The nitro group is introduced via nitration reactions, and the dichloroaniline moiety is incorporated through nucleophilic aromatic substitution.

    Final modifications: The prop-2-enyl group is added via alkylation reactions.

Industrial Production Methods: Industrial production of AZ 10417808 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Types of Reactions:

    Oxidation: AZ 10417808 can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: The nitro group in AZ 10417808 can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Inhibition of Caspase-3

One of the primary applications of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide is its role as a selective inhibitor of caspase-3, an essential enzyme in the apoptotic pathway. The compound exhibits Ki values ranging from 90 to 800 nM, demonstrating significant potency in blocking caspase activity .

Cellular Effects

In vitro studies have shown that AZ 10417808 effectively blocks staurosporine-induced intracellular DEVDase activity in SH-SY5Y neuroblastoma cells with an IC50 of approximately 14.9 μM . This indicates its potential utility in neuroprotective strategies where modulation of apoptosis is critical.

Targeting Cancer Cells

The ability of AZ 10417808 to inhibit caspase activity positions it as a candidate for cancer therapies aimed at preventing unwanted apoptosis in healthy cells while promoting cell death in cancerous tissues. Its selective action may allow for more refined treatment protocols that minimize side effects associated with conventional chemotherapies.

Research Case Studies

  • Neuroblastoma Research : In studies involving neuroblastoma cell lines, AZ 10417808 has been shown to reduce apoptosis rates under stress conditions, suggesting a protective effect on neuronal cells .
  • Combination Therapies : Preliminary research indicates that combining AZ 10417808 with traditional chemotherapeutic agents may enhance therapeutic efficacy by allowing for a more controlled apoptotic response in tumor cells while protecting normal cells from collateral damage .

Wirkmechanismus

AZ 10417808 exerts its effects by selectively inhibiting caspase-3 activity. Caspase-3 is a critical executioner in the apoptosis pathway, responsible for the cleavage of various cellular substrates leading to cell death. By inhibiting caspase-3, AZ 10417808 blocks the apoptosis signaling pathway, thereby preventing cell death. This inhibition is dose-dependent and has been shown to increase cell viability in apoptosis models .

Vergleich Mit ähnlichen Verbindungen

    Z-VAD-FMK: A broad-spectrum caspase inhibitor.

    Q-VD-OPh: Another potent caspase inhibitor with a broader spectrum.

    DEVD-CHO: A specific inhibitor of caspase-3.

Comparison:

Biologische Aktivität

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide, also known as AZ 10417808, is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and apoptosis modulation.

Chemical Structure and Properties

The chemical formula for this compound is C18H13Cl2N5O4C_{18}H_{13}Cl_2N_5O_4 with a molecular weight of approximately 434.23 g/mol. It features a quinazoline core structure, characterized by a fused benzene and pyrimidine ring, along with multiple functional groups that contribute to its biological activity.

AZ 10417808 is recognized as a selective non-peptide inhibitor of caspase-3, an enzyme crucial for the execution phase of apoptosis. The compound exhibits Ki values ranging from 90 to 800 nM against human caspase-3, demonstrating significant selectivity over other caspases (Ki > 10 µM) . This inhibition effectively blocks cellular and biochemical features of apoptosis in various cell types, highlighting its potential in cancer therapy.

Biological Activity

The biological activity of AZ 10417808 can be summarized as follows:

Anticancer Activity

Research indicates that AZ 10417808 exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, studies have demonstrated its effectiveness against Ehrlich Ascites Carcinoma and Sarcoma-180 cell lines, with notable inhibition of cell proliferation .

Cardiovascular Effects

Preliminary studies on related quinazoline derivatives have indicated potential cardiovascular effects, including blood pressure regulation and heart rate control. While direct studies on AZ 10417808 are lacking, the structural characteristics may imply similar effects .

Comparative Analysis

The following table compares AZ 10417808 with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
AZ 10417808Contains dichloroaniline moiety and nitro groupSelective caspase-3 inhibitor; anticancer activity
2-(3-chloroanilino)-6-nitroquinazolineLacks propene side chain; has one chlorineModerate antibacterial activity
4-(dichloromethyl)quinazolineDifferent substitution pattern; no carboxamideAnticancer potential
6-nitroquinazolinoneSimplified structure; lacks additional substituentsLimited antimicrobial activity

This comparison illustrates that the unique combination of substituents in AZ 10417808 enhances its biological activity compared to other similar compounds.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in cancer treatment:

  • In vitro Studies : A study demonstrated that quinazoline derivatives could significantly inhibit tumor growth in various cancer cell lines, with IC50 values often in the nanomolar range .
  • In vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor sizes and improved survival rates compared to control groups .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds often induce apoptosis through caspase activation and modulation of cell cycle checkpoints .

Eigenschaften

IUPAC Name

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBILPOZTRGZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587874
Record name 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331645-84-2
Record name 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Reactant of Route 6
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.